6-methoxy-2,3-dihydro-1H-inden-5-ol
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Overview
Description
6-methoxy-2,3-dihydro-1H-inden-5-ol is a chemical compound belonging to the class of indanes. It is characterized by a methoxy group at the 6th position and a hydroxyl group at the 5th position on the indane ring. The molecular formula of this compound is C10H12O2, and it has a molecular weight of 164.204 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3-dihydro-1H-inden-5-ol can be achieved through various synthetic routes. One common method involves the sulfonation of indan followed by alkali fusion . Another approach is the regioselective construction of the indane ring system through cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-Methoxy indan-5-one, while reduction can produce various alcohol derivatives .
Scientific Research Applications
6-methoxy-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Indan-5-ol: Similar structure but lacks the methoxy group at the 6th position.
5-Methoxy indan: Similar structure but lacks the hydroxyl group at the 5th position.
6-Methoxy-1H-indanone: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
6-methoxy-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both the methoxy and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-8-4-2-3-7(8)5-9(10)11/h5-6,11H,2-4H2,1H3 |
InChI Key |
IBNVXYBXIIZRJQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCCC2=C1)O |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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